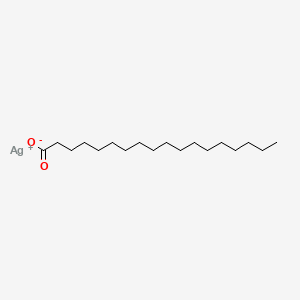

Silver stearate

CAS No.: 3507-99-1

Cat. No.: VC3771366

Molecular Formula: C18H36AgO2

Molecular Weight: 392.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3507-99-1 |

|---|---|

| Molecular Formula | C18H36AgO2 |

| Molecular Weight | 392.3 g/mol |

| IUPAC Name | octadecanoic acid;silver |

| Standard InChI | InChI=1S/C18H36O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

| Standard InChI Key | GFPOIRNSQWZZJL-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.[Ag] |

Introduction

| Property | Value |

|---|---|

| Chemical formula | C18H36AgO2 |

| Molar mass | 392.3 g/mol |

| Appearance | White powder |

| Boiling point | 359.4°C (678.9°F; 632.5 K) |

| Solubility | Insoluble in water, ethanol, and diethyl ether |

One of the most notable characteristics of silver stearate is its highly ordered crystalline structure. The compound crystallizes in a triclinic system with cell parameters a = 0.5431 nm, b = 4.871 nm, c = 0.4120 nm, α = 90.53°, β = 122.80°, γ = 90.12°, and Z = 2 . This precise crystalline arrangement contributes significantly to the compound's physical behavior and reactivity patterns.

Synthesis Methods

Several approaches have been developed for the synthesis of silver stearate, each offering distinct advantages and producing materials with slightly different characteristics. These methods range from straightforward precipitation reactions to more sophisticated biphasic techniques that allow for greater control over the resulting product's properties.

Biphasic Synthesis Method

A more sophisticated approach involves biphasic synthesis, which offers enhanced control over particle size and morphology. In this method, researchers have utilized a water-organic solvent interface to create well-defined silver stearate structures.

One documented procedure involves placing finely ground silver laurate (0.307 g, 1.0 mM) into 10 ml of triethanolamine (67 mM) to form a homogeneous suspension . A toluene layer (100 ml) is then carefully added and the mixture is heated to 45°C while maintaining gentle stirring . During this process, the white silver laurate powder gradually transforms into brown residues that transfer into the toluene layer, indicating the formation of silver nanoparticles .

Similar procedures can be adapted for silver stearate synthesis, with the general approach involving:

-

Preparation of a suspension of silver salt in an appropriate medium

-

Addition of a non-polar solvent layer (typically toluene)

-

Controlled heating while maintaining gentle stirring

-

Collection and purification of the resulting product

This biphasic approach has proven particularly valuable for creating silver stearate nanoparticles with controlled size distributions and enhanced stability.

Physical and Chemical Properties

Silver stearate exhibits distinctive physical and chemical properties that determine its behavior in various environments and applications. Understanding these properties is essential for leveraging the compound's full potential in research and industrial contexts.

Crystalline Structure

Silver stearate forms platelet-like crystals with a lamellar structure when prepared in water at room temperature . The compound crystallizes in a triclinic system with precisely defined parameters as outlined in the following table:

| Crystal Parameter | Value |

|---|---|

| System | Triclinic |

| a | 0.5431 nm |

| b | 4.871 nm |

| c | 0.4120 nm |

| α | 90.53° |

| β | 122.80° |

| γ | 90.12° |

| Z | 2 |

This highly ordered structure contributes significantly to silver stearate's physical properties and its behavior during thermal processing or chemical reactions.

Solubility and Dispersion Characteristics

Silver stearate exhibits poor solubility in common solvents, being insoluble in water, ethanol, and diethyl ether . This limited solubility profile is consistent with its classification as a metallic soap, where the long hydrocarbon chain contributes to hydrophobicity while the metal-carboxylate group provides a polar character.

When incorporated into nanoparticles, silver stearate-stabilized systems show interesting dispersion behaviors. These nanoparticles are typically dispersible in non-polar solvents such as benzene, toluene, and hexane . This characteristic makes them particularly valuable for applications requiring compatibility with organic media.

Thermal Properties and Behavior

One of the most significant aspects of silver stearate's behavior is its thermal properties. When silver stearate-coated nanoparticles (consisting of a silver core and silver stearate shell) are heated, they undergo a remarkable transformation to metallic bulk silver at approximately 340°C . This temperature is substantially lower than silver's normal melting point of 960°C, representing an important property for certain applications .

The thermal decomposition process occurs in two distinct stages:

-

First stage (approximately 250°C): Decomposition to porous silver particles through a first-order reaction with an activation energy of 111 kJ mol-1

-

Second stage (approximately 340°C): Structural transition from porous particles to silver bulk crystals

During this thermal treatment, the nanoparticles experience a mass reduction of approximately 20%, corresponding to the loss of the stearate shell component . This thermal behavior has significant implications for applications in electronics, catalysis, and other fields where controlled metallization processes are valuable.

Applications and Uses

Silver stearate has found applications across multiple scientific and industrial domains, leveraging its unique physical and chemical properties to address specific challenges and enable new capabilities.

Nanoparticle Synthesis and Stabilization

Perhaps the most significant application of silver stearate lies in the synthesis and stabilization of silver nanoparticles. The compound plays a crucial role as both a precursor and stabilizing agent in creating nanoparticles with controlled size distributions and enhanced stability.

Researchers have developed methods to synthesize extremely stable silver stearate nanoparticles (AgStNPs) that can be incorporated into various matrices, such as organic-based monoliths . In these applications, the stearate component acts as a capping agent, preventing agglomeration and oxidation of the silver nanoparticles . The long-chained molecules typically adsorb onto the nanoparticle surface, providing protection under standard conditions whether in dry powder form, films, or solutions .

The size of these nanoparticles can be precisely controlled by adjusting experimental conditions such as temperature and concentration. Studies have demonstrated the production of stable silver nanoparticles with sizes ranging from 25 to 40 nm under standard conditions, while smaller particles (1-2 nm) can be achieved under dilute conditions at lower temperatures .

Biomedical Applications

Silver stearate nanoparticles have shown promise in biomedical applications, particularly for selective isolation of specific proteins. One innovative approach involves incorporating AgStNPs into methacrylate polymeric monoliths to create materials capable of selectively isolating hemeproteins such as myoglobin (Myo) and hemoglobin (Hb) .

In these applications, the silver stearate-based materials demonstrate impressive extraction efficiencies of 92% and 97% for myoglobin and hemoglobin, respectively . This capability represents a significant advancement in protein isolation techniques, offering potential benefits for both research and clinical applications.

Imaging Materials

Silver carboxylates, including silver stearate, serve as common silver sources in photothermographic imaging materials . The controlled crystallization and thermal behavior of these compounds make them particularly valuable in applications requiring precise control over silver deposition processes.

The formation of silver stearate crystals follows a diffusion-controlled mechanism, with the reaction between sodium soap and silver nitrate preferentially occurring in solution rather than on the soap fiber solid interface . This behavior contributes to the compound's effectiveness in imaging applications where controlled silver release is essential.

Research Findings on Silver Stearate

Recent scientific investigations have revealed important insights into silver stearate's formation, structure, and behavior under various conditions. These findings continue to expand our understanding of this compound and open new avenues for application development.

Crystallization Process

Microscopy investigations have provided valuable insights into the crystallization process of silver stearate. When formed from the reaction between sodium stearate and silver nitrate, the process follows a diffusion-controlled mechanism . This means that the reaction predominantly takes place in solution rather than at the solid interface of soap fibers.

Cryogenic transmission electron microscopy combined with on-the-grid reaction techniques has enabled direct imaging of silver stearate microstructures during the initial stages of precipitation . These studies reveal that silver stearate reaction products first form as particles approximately 5 nm in size, which is comparable to the d-spacing of final silver stearate crystals .

As the crystallization process continues, these initial particles aggregate to produce larger, loosely packed embryonic crystals . These embryonic formations serve as precursors to the ultimate silver stearate crystals with their characteristic lamellar structure.

Characterization Techniques

Multiple analytical techniques have been employed to characterize silver stearate and its derivatives, each providing unique insights into different aspects of the compound:

-

Scanning electron microscopy (SEM) has revealed that silver stearate nanoparticle-methacrylate polymeric monoliths exhibit a rough texture compared to bare organic monoliths, suggesting enhanced extraction efficiency due to the extended surface area .

-

Fourier-transform infrared (FT-IR) spectroscopy has confirmed the successful immobilization of silver stearate nanoparticles on organic monolith surfaces through comparative spectral analysis .

-

Energy-dispersive X-ray (EDX) profiling has demonstrated the presence of silver in composite materials, with some studies reporting an advanced peak of the Ag sequence representing an Ag atom percentage of 3.27% .

-

UV-visible spectroscopy has shown that toluene solutions of silver stearate nanoparticles exhibit characteristic surface plasmon resonance in the range of 420-432 nm .

These complementary analytical approaches have contributed significantly to our current understanding of silver stearate's structure and behavior in various systems.

Thermal Behavior and Metallization

Detailed investigations into the thermal behavior of silver stearate have revealed fascinating transformation processes with significant implications for materials science applications. When silver stearate-coated nanoparticles are heated, they undergo metallization at temperatures substantially below silver's normal melting point .

This thermal metallization process has been studied through thermogravimetric analysis, difference thermogravimetric analysis, spectroscopic methods, electrochemical techniques, and microscopy . The findings indicate a two-step transformation process:

-

Initial decomposition at approximately 250°C, resulting in the formation of porous silver particles

-

Subsequent structural transition at approximately 340°C, leading to the formation of silver bulk crystals

The process is accompanied by a mass decrease of approximately 20%, corresponding to the loss of the stearate component from the nanoparticle structure . This thermal behavior represents an important property for applications requiring controlled metallization processes at moderate temperatures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume